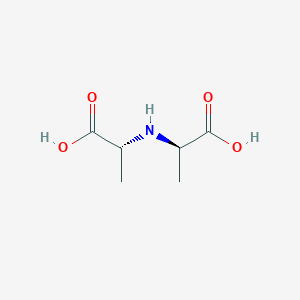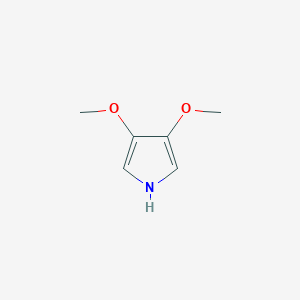![molecular formula C15H10ClNO2 B034599 [(4-Chlorophenyl)-cyanomethyl] benzoate CAS No. 19788-56-8](/img/structure/B34599.png)
[(4-Chlorophenyl)-cyanomethyl] benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(4-Chlorophenyl)-cyanomethyl] benzoate, also known as CCB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CCB is a white crystalline powder with a molecular weight of 277.71 g/mol and a melting point of 102-104°C.
Wirkmechanismus
The exact mechanism of action of [(4-Chlorophenyl)-cyanomethyl] benzoate is not fully understood. However, it is believed that [(4-Chlorophenyl)-cyanomethyl] benzoate exerts its biological activity by inhibiting certain enzymes and proteins in the target cells. For example, [(4-Chlorophenyl)-cyanomethyl] benzoate has been shown to inhibit the activity of DNA polymerase, which is essential for DNA replication and cell division. [(4-Chlorophenyl)-cyanomethyl] benzoate has also been shown to inhibit the activity of certain kinases, which are involved in various cellular signaling pathways.
Biochemische Und Physiologische Effekte
[(4-Chlorophenyl)-cyanomethyl] benzoate has been shown to have various biochemical and physiological effects on different cell types. For example, [(4-Chlorophenyl)-cyanomethyl] benzoate has been shown to induce apoptosis (programmed cell death) in cancer cells by activating certain signaling pathways. [(4-Chlorophenyl)-cyanomethyl] benzoate has also been shown to inhibit the growth of bacteria and viruses by disrupting their cell membranes. In addition, [(4-Chlorophenyl)-cyanomethyl] benzoate has been shown to have anti-inflammatory and analgesic effects by inhibiting the activity of certain enzymes involved in the inflammatory response.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using [(4-Chlorophenyl)-cyanomethyl] benzoate in lab experiments is its high purity and stability. [(4-Chlorophenyl)-cyanomethyl] benzoate is also relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of using [(4-Chlorophenyl)-cyanomethyl] benzoate is its potential toxicity. [(4-Chlorophenyl)-cyanomethyl] benzoate has been shown to be toxic to certain cell types at high concentrations. Therefore, it is important to use appropriate safety measures when handling [(4-Chlorophenyl)-cyanomethyl] benzoate in lab experiments.
Zukünftige Richtungen
There are several future directions for the scientific research on [(4-Chlorophenyl)-cyanomethyl] benzoate. One of the potential applications of [(4-Chlorophenyl)-cyanomethyl] benzoate is in the development of new antimicrobial agents. [(4-Chlorophenyl)-cyanomethyl] benzoate has been shown to have potent antibacterial and antiviral activity, and further studies are needed to determine its potential as a new class of antibiotics. Another future direction for the research on [(4-Chlorophenyl)-cyanomethyl] benzoate is in the development of new anticancer agents. [(4-Chlorophenyl)-cyanomethyl] benzoate has been shown to induce apoptosis in cancer cells, and further studies are needed to determine its potential as a new class of chemotherapeutic agents. Finally, [(4-Chlorophenyl)-cyanomethyl] benzoate has potential applications in material science and environmental science, and further studies are needed to explore its potential in these fields.
Conclusion:
In conclusion, [(4-Chlorophenyl)-cyanomethyl] benzoate ([(4-Chlorophenyl)-cyanomethyl] benzoate) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. [(4-Chlorophenyl)-cyanomethyl] benzoate has been extensively studied for its potential applications in medicinal chemistry, material science, and environmental science. [(4-Chlorophenyl)-cyanomethyl] benzoate has been shown to possess antimicrobial, antiviral, and anticancer properties, and further studies are needed to determine its potential as a new class of antibiotics and chemotherapeutic agents. Despite its potential toxicity, [(4-Chlorophenyl)-cyanomethyl] benzoate is a promising compound for future scientific research.
Synthesemethoden
[(4-Chlorophenyl)-cyanomethyl] benzoate can be synthesized by the reaction of 4-chlorobenzyl chloride with potassium cyanide, followed by the reaction of the resulting 4-chlorobenzyl cyanide with benzoyl chloride. The reaction is carried out in the presence of a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under reflux conditions.
Wissenschaftliche Forschungsanwendungen
[(4-Chlorophenyl)-cyanomethyl] benzoate has been extensively studied for its potential applications in various fields such as medicinal chemistry, material science, and environmental science. In medicinal chemistry, [(4-Chlorophenyl)-cyanomethyl] benzoate has been shown to possess antimicrobial, antiviral, and anticancer properties. In material science, [(4-Chlorophenyl)-cyanomethyl] benzoate has been used as a building block for the synthesis of various organic materials such as liquid crystals and polymers. In environmental science, [(4-Chlorophenyl)-cyanomethyl] benzoate has been studied for its potential use as a pesticide and herbicide.
Eigenschaften
CAS-Nummer |
19788-56-8 |
|---|---|
Produktname |
[(4-Chlorophenyl)-cyanomethyl] benzoate |
Molekularformel |
C15H10ClNO2 |
Molekulargewicht |
271.7 g/mol |
IUPAC-Name |
[(4-chlorophenyl)-cyanomethyl] benzoate |
InChI |
InChI=1S/C15H10ClNO2/c16-13-8-6-11(7-9-13)14(10-17)19-15(18)12-4-2-1-3-5-12/h1-9,14H |
InChI-Schlüssel |
JIXHRDQEHLUULV-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)OC(C#N)C2=CC=C(C=C2)Cl |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)OC(C#N)C2=CC=C(C=C2)Cl |
Synonyme |
α-(Benzoyloxy)-4-chlorobenzeneacetonitrile |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



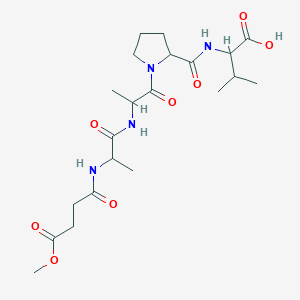
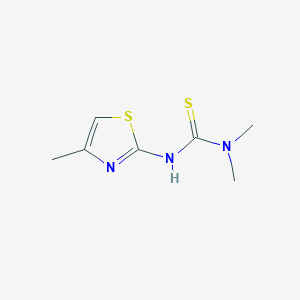
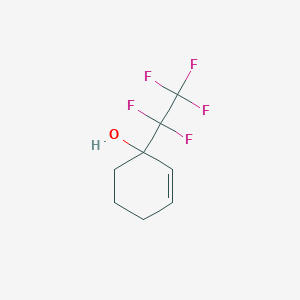
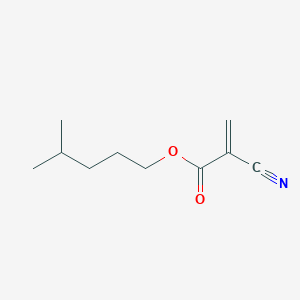
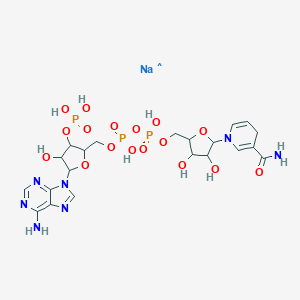
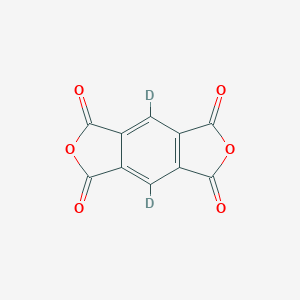
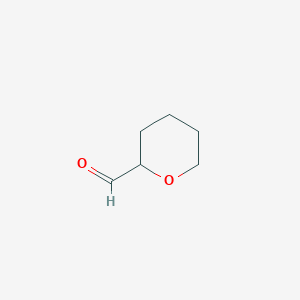
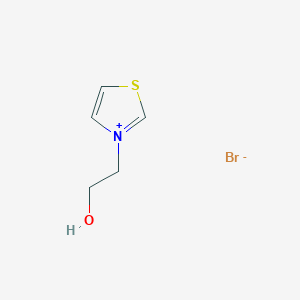
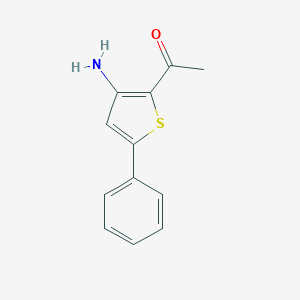

![3-Amino-6,7,8,9-tetrahydro-5H-cyclohepta[B]pyrazine-2-carbonitrile](/img/structure/B34539.png)
![(3-Ethyl-8,8,10,10-tetramethyl-1,5-dioxa-9-azaspiro[5.5]undecan-3-yl)methyl prop-2-enoate](/img/structure/B34540.png)
